GAT1 Binding Affinity: 3.6-Fold Enhancement of 4-(3-Nitrophenyl)piperazine-1-carbaldehyde Over Its Des-Formyl Analog
In a direct head-to-head comparison using identical competitive MS binding assay methodology (LC-ESI-MS-MS with NO71156 as unlabelled marker in HEK293 cells expressing human GAT1), 4-(3-nitrophenyl)piperazine-1-carbaldehyde exhibits a Ki of 1.10 μM, representing a 3.6-fold higher binding affinity compared to its des-formyl analog 1-(3-nitrophenyl)piperazine (Ki = 3.98 μM) [1]. The presence of the N-4 formyl group thus significantly enhances interaction with the GAT1 transporter binding site, transforming a weak-affinity scaffold into a moderately active ligand.
| Evidence Dimension | Binding affinity (Ki) at human GAT1 transporter |
|---|---|
| Target Compound Data | Ki = 1.10 × 10³ nM (1.10 μM) |
| Comparator Or Baseline | 1-(3-Nitrophenyl)piperazine (des-formyl analog, CHEMBL3398498): Ki = 3.98 × 10³ nM (3.98 μM) |
| Quantified Difference | 3.6-fold higher affinity (ΔKi = 2.88 μM) |
| Conditions | Human GAT1 expressed in HEK293 cells; competitive MS binding assay using NO71156 as unlabelled marker by LC-ESI-MS-MS |
Why This Matters
This quantitative difference demonstrates that the N-formyl group is not a passive structural feature but actively contributes to target engagement, making procurement of the formylated compound essential for GAT1-related screening programs where the des-formyl analog would yield substantially weaker signals.
- [1] BindingDB BDBM50063508 (CHEMBL3398500): Ki = 1.10E+3 nM, human GAT1, HEK293 cells, NO71156 competitive MS binding. BindingDB BDBM50063511 (CHEMBL3398498): Ki = 3.98E+3 nM, human GAT1, identical assay conditions. Data retrieved from BindingDB, accessed via bindingdb.org. View Source
